

## A Comparative Guide to Cross-Resistance Between Pyrapropoyne and Other SDHI Fungicides

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Compound of Interest				
Compound Name:	N-{2-[3-chloro-5-(2-			
	cyclopropylethynyl)pyridin-2-yl]-2-			
	[(propan-2-yloxy)imino]ethyl}-3-			
	(difluoromethyl)-1-methyl-1H-			
	pyrazole-4-carboxamide			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-resistance patterns observed among succinate dehydrogenase inhibitor (SDHI) fungicides. While specific experimental data on the novel SDHI fungicide Pyrapropoyne is not yet widely available in published literature, this document outlines the established principles of SDHI cross-resistance, supported by experimental data for other members of this class. This information serves as a crucial framework for anticipating and evaluating the performance of new active ingredients like Pyrapropoyne.

## **Introduction to Pyrapropoyne**

Pyrapropoyne is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Nissan Chemical Industries.[1] It belongs to the pyrazole-carboxamide chemical group of SDHIs.[2][3] Its chemical name is N-{(2Z)-2-[3-chloro-5-(cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[2][3][4] [5] As an SDHI, its mode of action is the inhibition of complex II in the mitochondrial respiratory chain, a critical enzyme for fungal respiration.[2][3][6]



# Understanding Cross-Resistance in SDHI Fungicides

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide that also confers resistance to other fungicides, typically those with the same mode of action.[7][8] For SDHI fungicides, resistance is primarily caused by point mutations in the genes encoding the subunits of the succinate dehydrogenase (Sdh) enzyme, namely SdhB, SdhC, and SdhD. [4][5][9]

However, the patterns of cross-resistance among SDHI fungicides are complex and not always predictable. [2][4] A mutation that confers high resistance to one SDHI may only cause a slight decrease in sensitivity to another. [4][5] This variability is attributed to the different chemical structures of the various SDHI fungicides and how they interact with the mutated Sdh enzyme. [2] Therefore, understanding the specific mutation is key to predicting the cross-resistance profile.

# Quantitative Data on Cross-Resistance in SDHI Fungicides

The following tables summarize the cross-resistance patterns observed in various fungal pathogens with specific mutations in the Sdh enzyme. The data is presented as Resistance Factors (RF), which is the ratio of the EC50 value of the resistant isolate to the EC50 value of a sensitive wild-type isolate. A higher RF indicates a higher level of resistance.

Table 1: Cross-Resistance Patterns in Alternaria alternata



Sdh Mutation	Fungicide	Resistance Factor (RF)	Reference
SdhC-H134R	Boscalid	High	[4][5]
Pyraziflumid	Intermediate	[4][5]	
Fluxapyroxad	Intermediate	[4][5]	
Fluopyram	Low/None	[4][5]	-
Isofetamid	Low/None	[4][5]	-
Pydiflumetofen	Low/None	[4][5]	_
SdhB-H277L/Y	Boscalid	High	[4][5]
Pyraziflumid	Intermediate	[4][5]	
Fluxapyroxad	Intermediate	[4][5]	
Fluopyram	Low/None	[4][5]	_
Isofetamid	Low/None	[4][5]	_
Pydiflumetofen	Low/None	[4][5]	-

Table 2: Cross-Resistance Patterns in Botrytis cinerea



SdhB Mutation	Fungicide	Resistance Factor (RF)	Reference
H272R	Boscalid	High	[10]
Penthiopyrad	High	[10]	_
Fluopyram	Low	[10]	_
Fluxapyroxad	Low	[10]	
H272Y	Boscalid	High	[10]
Penthiopyrad	High	[10]	_
Fluopyram	Low	[10]	_
Fluxapyroxad	Intermediate	[10]	
N230I	Boscalid	High	[10]
Penthiopyrad	High	[10]	_
Fluopyram	High	[10]	_
Fluxapyroxad	High	[10]	
P225F/H	Benzovindiflupyr	Sensitive	[3]
Fluopyram	Effective Control	[3]	_
Pydiflumetofen	Effective Control	[3]	_
Isofetamid	Effective Control	[3]	

### **Experimental Protocols**

The data presented above is typically generated using standardized in vitro and in vivo assays. The following are summaries of common experimental protocols.

### **In Vitro Mycelial Growth Inhibition Assay**

This method is widely used to determine the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).



- Isolate Collection and Culture: Fungal isolates are collected from the field and cultured on a suitable nutrient medium, such as potato dextrose agar (PDA).
- Fungicide Stock Solutions: Stock solutions of the fungicides are prepared in a solvent like dimethyl sulfoxide (DMSO).
- Amended Media Preparation: The fungicide stock solutions are serially diluted and added to the molten PDA to achieve a range of final concentrations.
- Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended plate.
- Incubation: The plates are incubated at a controlled temperature and light cycle until the mycelial growth in the control (no fungicide) plate reaches a specific diameter.
- Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 values are then determined by probit or log-logistic regression analysis.[6]

### **Leaf-Disc Bioassay for Powdery Mildew**

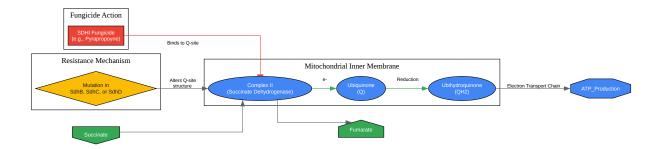
For obligate biotrophic pathogens like powdery mildew, which cannot be cultured on artificial media, a leaf-disc bioassay is often employed.

- Plant Material: Leaf discs of a uniform size are excised from healthy, susceptible host plants.
- Fungicide Treatment: The leaf discs are floated on a series of fungicide solutions of varying concentrations.
- Inoculation: The leaf discs are inoculated with a suspension of fungal conidia.
- Incubation: The inoculated discs are incubated in a controlled environment that is conducive to disease development.
- Disease Assessment: After a set incubation period, the percentage of the leaf disc area covered by fungal growth (disease severity) is assessed visually or with image analysis software.



• Data Analysis: The EC50 value is calculated by regressing the percentage of disease inhibition against the logarithm of the fungicide concentration.

# Visualizing Resistance Mechanisms and Experimental Workflows SDHI Mode of Action and Resistance Mechanism

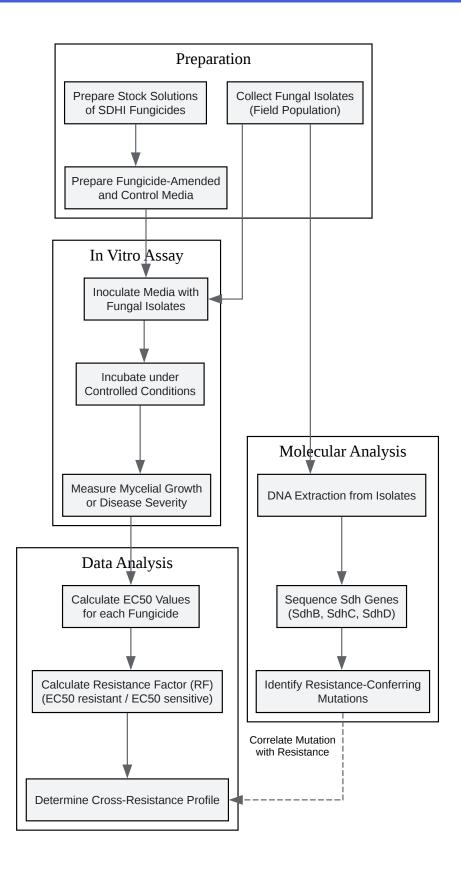


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Caption: Mechanism of SDHI fungicide action and resistance.

# **Experimental Workflow for Cross-Resistance Assessment**





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Caption: Workflow for assessing SDHI fungicide cross-resistance.



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